molecular formula C14H14N2O2 B1342009 N-[3-(4-Aminophenoxy)phenyl]acetamide CAS No. 383127-03-5

N-[3-(4-Aminophenoxy)phenyl]acetamide

Cat. No. B1342009
M. Wt: 242.27 g/mol
InChI Key: OLXMEIJWSTVOJG-UHFFFAOYSA-N
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Description

N-[3-(4-Aminophenoxy)phenyl]acetamide, also known as 4-APA, is an amide derivative of phenoxyacetic acid that has been widely used in scientific research due to its versatile properties. It has been used in a variety of applications, such as synthesis, drug development, and biological research.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs Synthesis

N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, serves as an intermediate in the synthesis of antimalarial drugs. A study utilized immobilized lipase for the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, revealing insights into process optimization, mechanism, and kinetics, which could be relevant for the synthesis of related compounds (Magadum & Yadav, 2018).

Bioactive Nitrosylated Derivatives

Research into the bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamide, obtained through microbial incubation, has unveiled potential phytotoxic metabolites. These findings offer a pathway to alternative bioactive compounds with environmental and agricultural applications (Girel et al., 2022).

Agonists for Obesity and Diabetes Treatment

A series of N-phenyl-(2-aminothiazol-4-yl)acetamides, incorporating the phenoxypropanolamine moiety, demonstrated selective agonistic activity against human β3-adrenergic receptors. These compounds, including modifications of the base structure similar to N-[3-(4-Aminophenoxy)phenyl]acetamide, show potential for treating obesity and type 2 diabetes (Maruyama et al., 2012).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives has revealed compounds with promising anticancer, anti-inflammatory, and analgesic properties. These derivatives highlight the potential therapeutic applications of N-[3-(4-Aminophenoxy)phenyl]acetamide related compounds in developing new treatment agents (Rani et al., 2014).

Green Synthesis of Azo Disperse Dyes Intermediates

N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production, exemplifies the application of related compounds in the materials sector. A novel catalyst was developed for its synthesis, underscoring the environmental benefits of greener production methods (Zhang, 2008).

Advanced Materials Development

The synthesis of novel tripodal N-substituted melamines derived from (4-aminophenoxy)acetic acid showcases the utility of N-[3-(4-Aminophenoxy)phenyl]acetamide related compounds in creating materials with potential applications in catalysis, sensing, and surface modification (Morar et al., 2015).

properties

IUPAC Name

N-[3-(4-aminophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(17)16-12-3-2-4-14(9-12)18-13-7-5-11(15)6-8-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXMEIJWSTVOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Aminophenoxy)phenyl]acetamide

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